Pamapimod (CAS: 449811-01-2) is a highly potent, orally bioavailable third-generation inhibitor of the p38 mitogen-activated protein kinase (MAPK), specifically engineered to target the p38α isoform. Unlike first-generation tool compounds, Pamapimod was developed for exceptional kinome selectivity and robust performance in both cell-free and primary cell assays[1]. Its primary procurement value lies in its ability to cleanly isolate p38α-dependent inflammatory and apoptotic pathways—such as TNF-α and IL-1β production—without the off-target noise, poor membrane permeability, or problematic pharmacokinetic profiles that complicate the use of earlier-generation alternatives in translational research [2].
Substituting Pamapimod with older, generic p38 inhibitors like SB203580 frequently compromises experimental integrity and increases downstream costs. First-generation inhibitors exhibit broad off-target activity across the human kinome, leading to confounding variables in phenotypic screens and producing non-specific transcriptional changes in whole-genome microarray analyses[1]. Furthermore, many generic alternatives lack a strict selectivity window between p38α and p38β, or they inadvertently inhibit parallel pathways such as JNK [2]. For procurement teams supporting translational inflammation models, utilizing Pamapimod ensures precise target engagement, preventing costly misinterpretation of downstream cytokine readouts and avoiding formulation failures during the transition from in vitro to in vivo models [2].
Pamapimod demonstrates a highly specific binding profile for p38α over other isoforms. In enzymatic assays, Pamapimod achieves an IC50 of 14 nM for p38α, compared to 480 nM for p38β, establishing a >34-fold selectivity window. Furthermore, it exhibits no detectable activity against the p38γ or p38δ isoforms[1].
| Evidence Dimension | Enzymatic IC50 for p38 isoforms |
| Target Compound Data | 14 nM (p38α) |
| Comparator Or Baseline | 480 nM (p38β) and inactive (p38γ/δ) |
| Quantified Difference | >34-fold selectivity for α over β |
| Conditions | Cell-free enzymatic kinase assay |
Allows researchers to definitively isolate p38α-driven mechanisms from other p38 isoform activities in complex signaling studies.
When profiled against a comprehensive panel of 350 human kinases, Pamapimod bound to only four kinases outside the p38 family, and notably did not inhibit JNK [1]. In contrast, first-generation benchmarks like SB203580 are well-documented to lack this degree of selectivity, frequently modulating unintended targets and producing broader, non-specific transcriptional changes in whole-genome microarray analyses of primary cells [2].
| Evidence Dimension | Off-target kinase binding |
| Target Compound Data | Binds only 4 of 350 off-target kinases |
| Comparator Or Baseline | SB203580 (broad off-target modulation) |
| Quantified Difference | Near-absolute kinome specificity for Pamapimod |
| Conditions | 350-kinase screening panel and cellular microarray |
Prevents false positives and confounding data in phenotypic screening, ensuring that observed anti-inflammatory effects are strictly p38α-mediated.
Pamapimod exhibits robust translational potency in primary human cell models, inhibiting lipopolysaccharide (LPS)-stimulated TNF-α production in human monocytic cells with an IC50 of 25 nM. In human whole blood assays, it effectively blocks IL-1β production with an IC50 of 100 nM, outperforming the cellular efficiency of many earlier-stage tool compounds that suffer from significant protein-binding interference or poor membrane permeability [1].
| Evidence Dimension | Inhibition of cytokine production (IC50) |
| Target Compound Data | 25 nM (TNF-α in monocytes), 100 nM (IL-1β in whole blood) |
| Comparator Or Baseline | Standard in vitro baseline requirements for whole-blood efficacy |
| Quantified Difference | High potency maintained in protein-rich whole blood environments |
| Conditions | LPS-stimulated human monocytes and whole blood assays |
Validates the compound's utility for ex vivo and primary cell assays, ensuring that biochemical potency translates reliably into complex biological matrices.
For laboratories transitioning from in vitro to in vivo models, Pamapimod offers superior processability. It is highly soluble in standard DMSO stock solutions (≥10 mM) for in vitro dispensing. In murine collagen-induced arthritis models, orally administered Pamapimod effectively reduced clinical signs of inflammation and bone loss at doses of 50 mg/kg, demonstrating a stable pharmacokinetic profile that many early-stage inhibitors lack[1].
| Evidence Dimension | In vivo efficacy and formulation handling |
| Target Compound Data | Orally active at 50 mg/kg; DMSO solubility ≥10 mM |
| Comparator Or Baseline | Non-bioavailable in vitro tool compounds |
| Quantified Difference | Enables direct oral dosing without complex intravenous formulation |
| Conditions | Murine collagen-induced arthritis model |
Reduces formulation troubleshooting and animal dosing complexity for procurement teams supporting preclinical in vivo pharmacology.
Due to its potent inhibition of TNF-α and IL-1β in whole blood and primary monocytes, Pamapimod is the preferred p38α inhibitor for establishing and validating in vivo models of rheumatoid arthritis, lupus, and hyperalgesia. Its oral bioavailability ensures consistent dosing in murine models without the need for complex formulation[1].
Pamapimod's exceptional kinome selectivity (binding only 4 of 350 off-target kinases) makes it an ideal chemical probe for isolating p38α-specific signaling pathways. It is highly recommended for use in transcriptomic or phenotypic screens where first-generation inhibitors like SB203580 would introduce unacceptable off-target noise [2].
In studies evaluating cartilage degradation and osteoarthritis mechanisms, Pamapimod provides clean, targeted inhibition of inflammation-associated genes (e.g., COX-2, MMP13) in IL-1β-stimulated primary human chondrocytes. Its ability to maintain efficacy in complex, protein-rich cellular environments makes it superior to less specific baseline inhibitors[3].